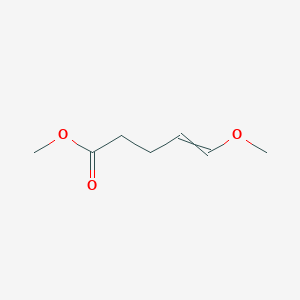

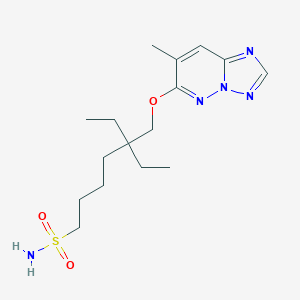

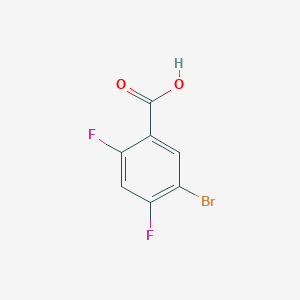

O-Bis(2-aminoethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Bis(2-aminoethoxy)benzene is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various bis(ether amine)s and related compounds, which can provide insights into the synthesis, molecular structure, and properties of similar compounds. These compounds are of interest due to their potential applications in creating complex polymers and materials with specific desirable properties such as thermal stability and solubility .

Synthesis

科学的研究の応用

Antineoplastic Potential

One of the significant applications of derivatives of O-Bis(2-aminoethoxy)benzene is in the development of antineoplastic (anti-cancer) agents. Studies have highlighted novel series of compounds exhibiting cytotoxic properties, potentially more potent than contemporary anticancer drugs. These compounds have shown promising results in inducing tumor-selective toxicity, modulating multi-drug resistance, inducing apoptosis, generating reactive oxygen species, and affecting mitochondrial functions. They also demonstrated antimalarial and antimycobacterial properties, indicating their broad-spectrum therapeutic potential. Importantly, they are well tolerated in animal models, suggesting a promising future as antineoplastic drug candidates (Hossain, Enci, Dimmock, & Das, 2020).

Supramolecular Chemistry

In supramolecular chemistry, the versatility of benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), is recognized for their simple structure and self-assembly behavior. These compounds are crucial in developing applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly into nanometer-sized rod-like structures stabilized by H-bonding and their multivalent nature drive biomedical applications, promising future commercial applications (Cantekin, de Greef, & Palmans, 2012).

Organic Optoelectronics

In organic optoelectronics, derivatives have been reviewed for their role in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The focus is on their synthesis, computational studies, and the open-shell biradical nature of BBT-based materials, indicating future research directions for these materials in optoelectronics (Tam & Wu, 2015).

Antimicrobial Applications

The antimicrobial potential of monoterpenes, including p-Cymene, which is structurally related to the bis(2-aminoethoxy)benzene framework, is noteworthy. These compounds have been extensively studied for their antimicrobial effects, highlighting the need for new substances with antimicrobial properties due to global health challenges and the evolution of antimicrobial resistance. This review emphasizes the antimicrobial activity of p-Cymene and the mechanisms of action of cymenes as antimicrobial agents, indicating the potential for broader applications of benzene derivatives in healthcare and biomedical fields (Marchese et al., 2017).

Safety And Hazards

O-Bis(2-aminoethoxy)benzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

特性

IUPAC Name |

2-[2-(2-aminoethoxy)phenoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4H,5-8,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAWLSAOFCZZJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

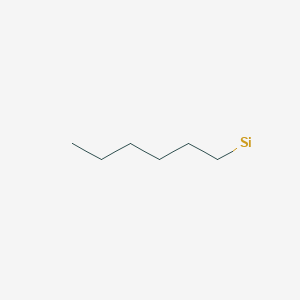

C1=CC=C(C(=C1)OCCN)OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366033 |

Source

|

| Record name | 2,2'-[1,2-Phenylenebis(oxy)]di(ethan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Bis(2-aminoethoxy)benzene | |

CAS RN |

42988-85-2 |

Source

|

| Record name | 2,2'-[1,2-Phenylenebis(oxy)]di(ethan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B129500.png)

![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)](/img/structure/B129534.png)